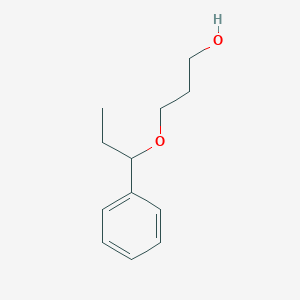
3-(1-Phenylpropoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Phenylpropoxy)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a phenyl group attached to a propoxy chain, which is further connected to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylpropoxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-phenylpropan-1-ol with propylene oxide in the presence of a base catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Another method involves the Williamson ether synthesis, where 1-phenylpropan-1-ol is reacted with 1-bromopropane in the presence of a strong base such as sodium hydride. This reaction proceeds via the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution to form the ether linkage.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of propionaldehyde, followed by the reaction with phenylmagnesium bromide. This method is advantageous due to its scalability and high yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Phenylpropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K₂Cr₂O₇) or pyridinium chlorochromate (PCC) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H₂SO₄) for nitration, or bromine (Br₂) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 3-(1-Phenylpropoxy)propanal or 3-(1-Phenylpropoxy)propanoic acid.
Reduction: Formation of 3-(1-Phenylpropoxy)propane.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
3-(1-Phenylpropoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Phenylpropoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylpropan-2-ol: Similar structure but with a hydroxyl group on the second carbon of the propyl chain.
2-Phenylpropan-1-ol: Similar structure but with the phenyl group attached to the second carbon of the propyl chain.
3-Phenylpropan-1-ol: Lacks the propoxy group, making it a simpler analog.
Uniqueness
3-(1-Phenylpropoxy)propan-1-ol is unique due to the presence of both a phenyl group and a propoxy chain, which confer distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets and enhances its versatility in various applications.
Propiedades
Número CAS |
114687-30-8 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
3-(1-phenylpropoxy)propan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-2-12(14-10-6-9-13)11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3 |
Clave InChI |
VKIATHIBTJQUJG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
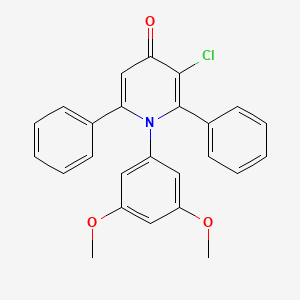
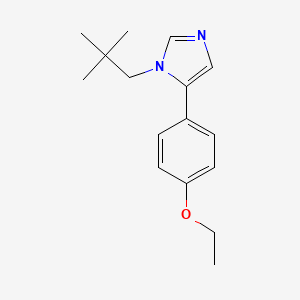
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)
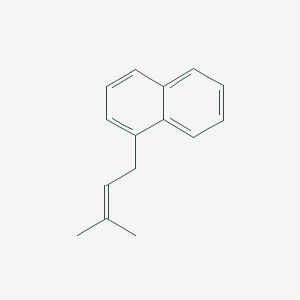
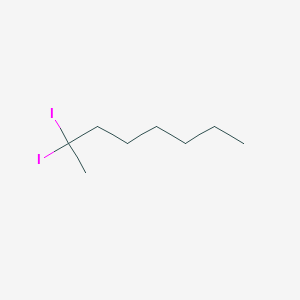

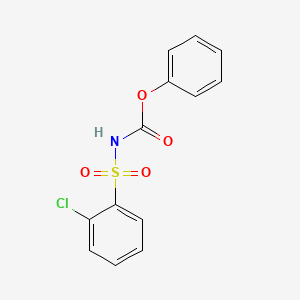
![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)

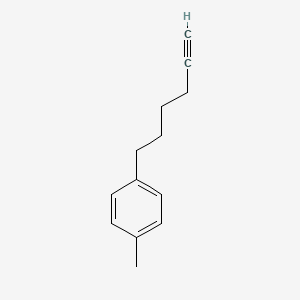
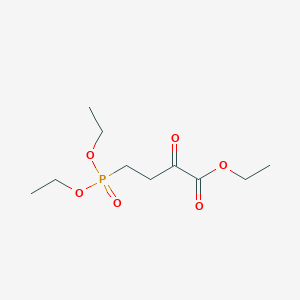
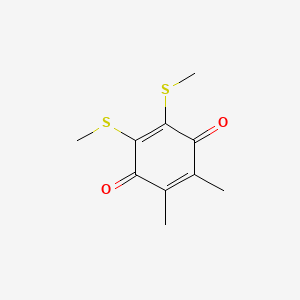
![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)
